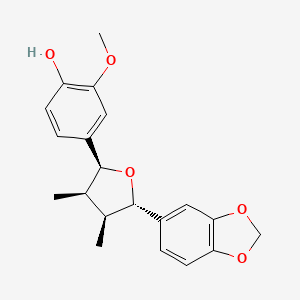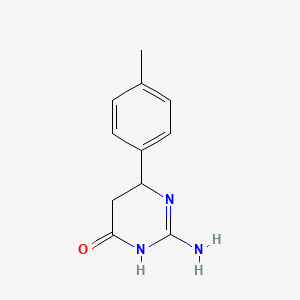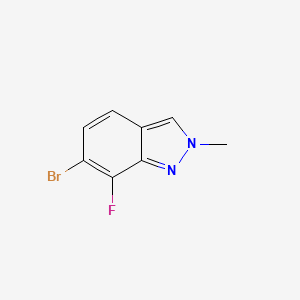![molecular formula C45H53NO14 B13908584 [4,13-Diacetyloxy-1-hydroxy-16-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-15,18,18-trimethyl-12-oxo-6-oxapentacyclo[12.3.1.03,11.04,7.09,11]octadec-14-en-2-yl] benzoate](/img/structure/B13908584.png)
[4,13-Diacetyloxy-1-hydroxy-16-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-15,18,18-trimethyl-12-oxo-6-oxapentacyclo[12.3.1.03,11.04,7.09,11]octadec-14-en-2-yl] benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Larotaxel is a novel taxane compound that has been used experimentally in chemotherapy. It is a semisynthetic derivative of 10-deacetyl baccatin III, a natural taxane extracted from the needles of yew trees. Larotaxel is known for its ability to interact with polymerized tubulin, promoting the formation of microtubules and preventing their disassembly, thereby blocking cell division at the G2-M phase .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Larotaxel is prepared as a single diastereomer by partial synthesis from 10-deacetyl baccatin III. The synthesis involves multiple steps, including esterification, acetylation, and coupling reactions. The reaction conditions typically involve the use of organic solvents such as methylene chloride and reagents like tricaprylin .
Industrial Production Methods
Industrial production of larotaxel involves the use of advanced formulation techniques to address its poor water solubility. One such method is the development of self-emulsifying drug delivery systems, which enhance the oral bioavailability of larotaxel. This involves dissolving larotaxel in a mixture of solvents and surfactants to form a stable microemulsion .
Analyse Des Réactions Chimiques
Types of Reactions
Larotaxel undergoes various chemical reactions, including:
Oxidation: Larotaxel can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in larotaxel.
Substitution: Substitution reactions can introduce new functional groups into the larotaxel molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various larotaxel derivatives with modified functional groups, which can have different pharmacological properties and applications.
Applications De Recherche Scientifique
Larotaxel has a wide range of scientific research applications, including:
Chemistry: Larotaxel is used as a model compound for studying the synthesis and modification of taxane derivatives.
Biology: It is used in cell biology research to study the effects of microtubule stabilization on cell division and apoptosis.
Medicine: Larotaxel is being investigated for its potential use in treating various cancers, including breast cancer, pancreatic cancer, and metastatic cancers
Mécanisme D'action
Larotaxel exerts its effects by interacting with polymerized tubulin, promoting the formation of stable microtubules and preventing their disassembly. This leads to the arrest of cell division at the G2-M phase, ultimately causing cell death. Larotaxel has a lower affinity for P-glycoprotein compared to other taxanes, making it effective against drug-resistant cancer cell lines .
Comparaison Avec Des Composés Similaires
Similar Compounds
Paclitaxel: A natural taxane extracted from the bark of the Pacific yew tree, used in chemotherapy.
Docetaxel: A semisynthetic derivative of paclitaxel, used in the treatment of various cancers.
Cabazitaxel: A newer taxane used in the treatment of prostate cancer.
Uniqueness of Larotaxel
Larotaxel is unique due to its lower affinity for P-glycoprotein, which makes it more effective against drug-resistant cancer cell lines compared to paclitaxel and docetaxel. Additionally, its poor water solubility has led to the development of innovative drug delivery systems to enhance its bioavailability and therapeutic efficacy .
Propriétés
IUPAC Name |
[4,13-diacetyloxy-1-hydroxy-16-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-15,18,18-trimethyl-12-oxo-6-oxapentacyclo[12.3.1.03,11.04,7.09,11]octadec-14-en-2-yl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H53NO14/c1-23-29(57-39(52)33(49)32(26-15-11-9-12-16-26)46-40(53)60-41(4,5)6)21-45(54)37(58-38(51)27-17-13-10-14-18-27)35-43(36(50)34(56-24(2)47)31(23)42(45,7)8)20-28(43)19-30-44(35,22-55-30)59-25(3)48/h9-18,28-30,32-35,37,49,54H,19-22H2,1-8H3,(H,46,53) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOJIXGRFSHVKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C34CC3CC5C(C4C(C(C2(C)C)(CC1OC(=O)C(C(C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO5)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H53NO14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
831.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(6-(4-Bromo-2-chlorophenyl)-3-(bromomethyl)-5-(4-chlorophenyl)furo[2,3-b]pyridin-2-yl)-2,2-dimethylpropan-1-one](/img/structure/B13908522.png)






![4-[(1-Piperidino)methyl]phenylzinc iodide](/img/structure/B13908563.png)


